molecular formula C28H33ClN2O3 B8704035 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride

Cat. No.: B8704035
M. Wt: 481.0 g/mol
InChI Key: IQPQJLHOTDXZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride is a potent muscarinic M3 receptor antagonist developed by Pfizer Inc. It is primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD). The compound exhibits a long dissociative half-life, making it suitable for once-daily inhalation therapy .

Properties

Molecular Formula

C28H33ClN2O3

Molecular Weight

481.0 g/mol

IUPAC Name

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride

InChI

InChI=1S/C28H32N2O3.ClH/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22;/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32);1H

InChI Key

IQPQJLHOTDXZOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of PF-3635659 involves several key steps, including the reaction of amide with methylmagnesium bromide in the presence of zirconium tetrachloride, a variant of the classical Bouveault reaction. This reaction yields a sterically encumbered gem-dimethyl amine. The late-stage demethylation of the phenol methyl ether using methionine in methanesulfonic acid avoids genetic toxicity problems associated with boron tribromide . The synthesis process benefits from crystalline intermediates at every stage, ensuring high purity and yield .

Chemical Reactions Analysis

PF-3635659 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

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